molecular formula C15H17N3O2 B7155598 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide

Cat. No.: B7155598
M. Wt: 271.31 g/mol
InChI Key: FZIRNMKMTQNVQR-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclopropyl-oxadiazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-4-3-5-12(10(9)2)14(19)16-8-13-17-15(20-18-13)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIRNMKMTQNVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=NOC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Coupling with the benzamide core: The final step involves coupling the oxadiazole intermediate with 2,3-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the benzamide ring.

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylquinazolin-4-amine
  • 3-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-oxazole-4-carboxamide

Uniqueness

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a cyclopropyl-oxadiazole moiety with a dimethylbenzamide core makes it a versatile compound for various applications.

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